molecular formula C22H25N3O3S B2852702 4-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 380352-57-8

4-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2852702
CAS RN: 380352-57-8
M. Wt: 411.52
InChI Key: COELZKRGDSOTOI-UHFFFAOYSA-N
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Description

4-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality 4-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Studies

The compound belongs to a broad category of chemicals known for their versatile applications in medicinal chemistry, particularly for their potential as anti-inflammatory, analgesic, and antimicrobial agents. A study by Abu‐Hashem et al. (2020) focused on synthesizing novel compounds from visnaginone and khellinone derivatives, showcasing the potential of similar structures in pharmaceutical development. These compounds were explored for their COX-1/COX-2 inhibition and exhibited significant analgesic and anti-inflammatory activities, highlighting the chemical's relevance in designing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Akbari et al. (2008) synthesized new tetrahydropyrimidine derivatives, displaying considerable antimicrobial properties. This suggests the compound's backbone structure could be instrumental in developing new antimicrobial agents, further broadening its scope in pharmaceutical research (Akbari et al., 2008).

Crystal Structure and Molecular Analysis

The crystal structure and molecular analysis of closely related compounds have been a subject of interest. For instance, Ji (2006) conducted a study to synthesize and analyze the crystal structure of a similar thioxo-tetrahydropyrimidine derivative. Such studies are crucial for understanding the molecular geometry, stability, and potential interactions of these compounds in biological systems, laying the groundwork for their application in drug design (Ji, 2006).

Spectroscopic and Thermal Analysis

Further, spectroscopic and thermal analyses of related compounds, like the study by Vyas et al. (2013), have provided valuable insights into the physical and chemical properties of tetrahydropyrimidine derivatives. Such studies are instrumental in assessing the compound's stability, reactivity, and suitability for various pharmaceutical applications (Vyas et al., 2013).

Antihypertensive and Antiviral Potential

Additionally, research into the antihypertensive and antiviral potential of tetrahydropyrimidine derivatives, as explored by Rana et al. (2004) and Renau et al. (1996), respectively, opens up new avenues for therapeutic applications. These studies underscore the compound's potential in addressing cardiovascular diseases and viral infections, further emphasizing its importance in medicinal chemistry (Rana, Kaur, & Kumar, 2004); (Renau et al., 1996).

properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-12-6-9-17(13(2)10-12)24-21(26)19-14(3)23-22(29)25-20(19)16-8-7-15(27-4)11-18(16)28-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COELZKRGDSOTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=C(C=C(C=C3)OC)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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